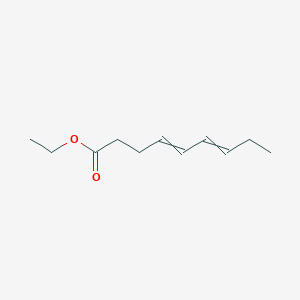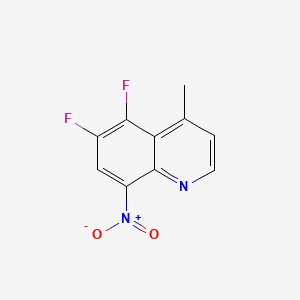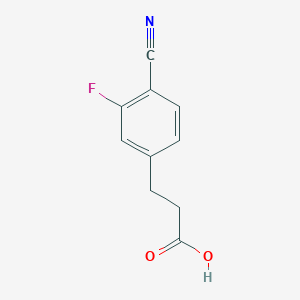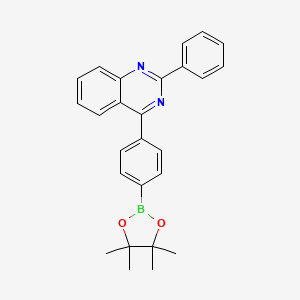
2-(4-Methylsulfanylphenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylsulfanylphenyl)guanidine is a compound that belongs to the guanidine class of chemicals. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . This compound features a guanidine group attached to a phenyl ring substituted with a methylsulfanyl group at the para position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of guanidines, including 2-(4-Methylsulfanylphenyl)guanidine, typically involves the reaction of amines with guanidine precursors. One common method is the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the free guanidine . Thiourea derivatives are also widely used as guanidylating agents in the presence of coupling reagents or metal catalysts .
Industrial Production Methods: Industrial production of guanidines often employs transition-metal-catalyzed reactions. These methods include catalytic guanylation reactions of amines with carbodiimides and tandem catalytic guanylation/cyclization reactions . These approaches offer high yields and are scalable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Methylsulfanylphenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Reduction: The guanidine group can be reduced under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed:
Oxidation: Sulfone or sulfoxide derivatives.
Substitution: Various substituted phenyl derivatives.
Reduction: Reduced guanidine derivatives.
Aplicaciones Científicas De Investigación
2-(4-Methylsulfanylphenyl)guanidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of organocatalysts and as a precursor for heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylsulfanylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group, being highly basic, can form strong hydrogen bonds with biological molecules, influencing their function . This compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
2-(4-Methylsulfonylphenyl)guanidine: Similar structure but with a sulfonyl group instead of a sulfanyl group.
2-(4-Methylsulfanylphenyl)indole: Contains an indole ring instead of a guanidine group.
Uniqueness: 2-(4-Methylsulfanylphenyl)guanidine is unique due to its specific substitution pattern and the presence of both a guanidine group and a methylsulfanyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
71198-45-3 |
|---|---|
Fórmula molecular |
C8H11N3S |
Peso molecular |
181.26 g/mol |
Nombre IUPAC |
2-(4-methylsulfanylphenyl)guanidine |
InChI |
InChI=1S/C8H11N3S/c1-12-7-4-2-6(3-5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11) |
Clave InChI |
PXPJBRRHUBMGLQ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B13704334.png)


![6-Fluorobenzo[d][1,3]dioxole-5-carboxylic Acid](/img/structure/B13704369.png)


![1-[3,5-Bis(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13704391.png)
![4-Oxo-4H-pyrano[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13704395.png)
![3-[[2-(Trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-c]pyridine-7-carboxylic Acid](/img/structure/B13704399.png)


